4-Amino-L-tryptophan

Description

Structure

3D Structure

Properties

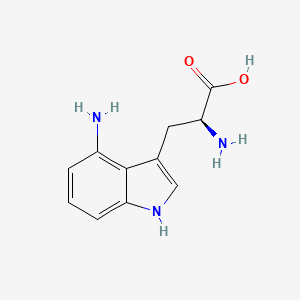

Molecular Formula |

C11H13N3O2 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

(2S)-2-amino-3-(4-amino-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C11H13N3O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,12-13H2,(H,15,16)/t8-/m0/s1 |

InChI Key |

JUDQOTGDEFNIKF-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC(=C2C(=C1)NC=C2C[C@@H](C(=O)O)N)N |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=C2CC(C(=O)O)N)N |

Origin of Product |

United States |

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural and Environmental Elucidation

Spectroscopy is a fundamental tool for probing the molecular features of 4-Amino-L-tryptophan.

The introduction of an amino group at the 4-position of the indole (B1671886) ring in tryptophan significantly alters its photophysical properties. Compared to L-tryptophan, which has absorption maxima around 280 nm, 4-Amino-L-tryptophan exhibits shifts in its absorption and emission spectra. nih.govatlantis-press.com For instance, a related compound, 4-cyanotryptophan (B8074655) (4CN-Trp), shows a notable red-shift in both its absorption and emission spectra. pnas.orgnih.govnih.gov This allows for selective excitation at wavelengths where native tryptophan does not significantly absorb, a valuable feature in protein studies. nih.gov

The fluorescence quantum yield of tryptophan analogs is a critical parameter. While L-tryptophan has a relatively low quantum yield, certain derivatives, like 4-cyanotryptophan, exhibit a significantly higher quantum yield (greater than 0.8 in aqueous solution) and a longer fluorescence lifetime (approximately 13 ns). pnas.orgnih.gov These enhanced properties make such analogs, and by extension 4-Amino-L-tryptophan, promising fluorescent probes for biological spectroscopy and microscopy. pnas.orgrsc.org The fluorescence of these compounds is also sensitive to the local environment, including pH and solvent polarity, which can be leveraged to study molecular interactions and conformational changes. rsc.orgmdpi.comacs.org

Table 1: Photophysical Properties of Tryptophan and a Related Analog

| Compound | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Fluorescence Lifetime (τ, ns) |

|---|---|---|---|---|

| L-Tryptophan | ~280 nih.gov | ~350 nih.gov | ~0.14 atlantis-press.com | Biphasic (~0.5 and ~3.15) nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and conformational dynamics of amino acids in solution. For L-tryptophan, ¹H and ¹³C NMR have been extensively used to analyze the populations of different conformers by measuring coupling constants and nuclear Overhauser effects. colab.wsresearchgate.net These studies reveal that the conformation of the side chain is influenced by intramolecular interactions. researchgate.net

In the case of 4-Amino-L-tryptophan, ¹H NMR data has been used for its structural characterization. The chemical shifts and coupling constants of the protons provide definitive information about the connectivity of atoms. For example, the ¹H NMR spectrum of 4-Amino-L-tryptophan in D₂O shows characteristic signals for the protons on the indole ring and the amino acid backbone. nih.gov Specifically, the spectrum displays a doublet of doublets for the α-proton around 4.02 ppm, and signals for the β-protons at approximately 3.38 and 3.62 ppm. nih.gov The aromatic protons appear in the region of 6.57-7.20 ppm. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. While specific ¹³C NMR data for 4-Amino-L-tryptophan is not detailed in the provided results, data for the related 4-methoxy-L-tryptophan shows distinct signals for all carbon atoms, which aids in its structural confirmation. nih.gov The use of 19F NMR with fluorinated tryptophan analogs, such as 4-fluorotryptophan, has also proven effective in detecting minor conformational species in proteins, a technique that could be conceptually extended to other substituted tryptophans. nih.govanu.edu.au

Table 2: Representative ¹H NMR Data for 4-Amino-L-tryptophan in D₂O

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| Hα | 4.02 | dd | 5.0, 8.0 |

| Hβa | 3.62 | dd | 5.0, 16.0 |

| Hβb | 3.38 | dd | 8.0, 16.0 |

| Aromatic H | 7.20 | s | |

| Aromatic H | 7.08-7.10 | m | |

| Aromatic H | 6.57 | t | 4.5 |

Data from reference nih.gov.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure and bonding. These methods are sensitive to the vibrational modes of the molecule, which are in turn dependent on its geometry and intermolecular interactions, such as hydrogen bonding. dergipark.org.tr

For L-tryptophan, both FT-IR and FT-Raman spectra have been extensively studied and the vibrational modes assigned with the aid of theoretical calculations. acs.orgasianpubs.orgnih.gov The spectra show characteristic bands for the indole ring, the carboxylate group, and the ammonium (B1175870) group. For instance, anti-Stokes Raman spectra of L-tryptophan show distinct bands at 1015, 883, and 766 cm⁻¹, which are assigned to various indole ring breathing and deformation modes. aip.org

While specific, detailed vibrational spectra for 4-Amino-L-tryptophan are not available in the search results, it is expected that the introduction of the amino group at the 4-position would lead to noticeable shifts in the vibrational frequencies of the indole ring modes compared to tryptophan. optica.org The analysis of these shifts, when combined with computational modeling, can provide valuable insights into the structural and electronic changes induced by the substitution.

Mass Spectrometry for High-Resolution Structural Confirmation and Sequence Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elemental composition of compounds with high accuracy and sensitivity. High-resolution mass spectrometry (HRMS) is particularly important for the unambiguous identification of novel or modified amino acids.

For 4-Amino-L-tryptophan, HRMS using electrospray ionization (ESI) coupled with a time-of-flight (TOF) analyzer has been used to confirm its elemental formula. The calculated exact mass for the protonated molecule [M+H]⁺ is 220.1086, and the experimentally found mass of 220.1078 is in excellent agreement, confirming the identity of the compound. nih.gov Mass spectrometry is also a key technique in proteomics and peptide sequencing, where the unique mass of an unnatural amino acid like 4-Amino-L-tryptophan allows for its precise localization within a peptide or protein sequence.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

High-performance liquid chromatography (HPLC) is the cornerstone for assessing the purity of amino acids and for their quantitative analysis in various matrices. scielo.br The choice of column, mobile phase, and detector is critical for achieving good separation and sensitive detection.

For the analysis of tryptophan and its derivatives, reversed-phase HPLC is commonly employed, often using a C18 column. scielo.brmdpi.com Detection can be achieved using UV absorbance or, more sensitively and selectively, by fluorescence detection. jafs.com.plnih.goveuropa.eueuropa.eu For tryptophan, excitation and emission wavelengths are typically set around 280 nm and 350-360 nm, respectively. jafs.com.pleuropa.eueuropa.eu

In the synthesis of 4-Amino-L-tryptophan, column chromatography with a silica (B1680970) gel stationary phase and a mobile phase of acetonitrile (B52724) and water (e.g., 4:1 ratio) has been used for purification. nih.gov The purity of the final product can be readily assessed by HPLC. These methods are also crucial for quantifying the amino acid in biological samples or in feed, where specific extraction and sometimes derivatization steps are required prior to HPLC analysis. jafs.com.pleuropa.euoup.com

Table 3: Example HPLC Conditions for Tryptophan Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (150 x 4.6 mm) scielo.br |

| Mobile Phase | 5 mM Sodium Acetate : Acetonitrile (92:8, v/v) scielo.br |

| Detection | UV at 267 nm scielo.br |

| Flow Rate | 0.75 - 1.0 mL/min |

| Retention Time | ~6 min scielo.br |

These are general conditions for tryptophan; specific conditions for 4-Amino-L-tryptophan may vary.

Computational and Theoretical Approaches in Predicting and Interpreting Spectroscopic Data (e.g., DFT, FMO analysis)

Computational methods, particularly Density Functional Theory (DFT), have become integral to the study of molecular properties. rasayanjournal.co.in These theoretical approaches are used to predict and interpret experimental spectroscopic data, providing a deeper understanding of molecular structure, stability, and reactivity.

For L-tryptophan and its derivatives, DFT calculations at levels such as B3LYP/6-31++G* are used to optimize molecular geometries, predict vibrational frequencies (IR and Raman), and calculate NMR chemical shifts. dergipark.org.tracs.orgnih.gov These theoretical predictions are then compared with experimental data to confirm structural assignments and to understand the effects of factors like solvent and hydrogen bonding. dergipark.org.tr

Frontier Molecular Orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides insights into the electronic properties and chemical reactivity of a molecule. rasayanjournal.co.inresearchgate.net The HOMO-LUMO energy gap is an indicator of molecular stability. researchgate.net For tryptophan derivatives, these calculations can help explain the observed photophysical properties and predict how substitutions on the indole ring will affect them. rasayanjournal.co.in For instance, DFT studies on a platinum-tryptophan complex helped to determine the most stable coordination isomer. nih.gov

Future Perspectives in 4 Amino L Tryptophan Research

Expanding Synthetic Accessibility

Advancements in synthetic organic chemistry, particularly in the area of C-H activation, could provide more direct and efficient routes to 4-Amino-L-tryptophan. chim.it This approach would involve the direct functionalization of the tryptophan indole (B1671886) ring at the C4 position, bypassing the need for pre-functionalized starting materials. Additionally, enzymatic and chemoenzymatic strategies are emerging as powerful tools for the synthesis of unnatural amino acids. chim.itnih.gov Directed evolution of enzymes, such as tryptophan synthase, could be employed to create biocatalysts capable of directly incorporating the 4-amino group onto the indole ring or of synthesizing 4-Amino-L-tryptophan from simple precursors. caltech.eduacs.org

Table 1: Comparison of Potential Synthetic Strategies for 4-Amino-L-tryptophan

| Synthetic Strategy | Advantages | Potential Challenges |

| Traditional Multi-step Synthesis | Established methodologies | Low overall yield, time-consuming, requires protecting groups |

| C-H Activation | More direct route, potentially fewer steps | Regioselectivity, catalyst development |

| Enzymatic/Chemoenzymatic Synthesis | High stereoselectivity, mild reaction conditions | Enzyme discovery and engineering, substrate scope |

| Microbial Fermentation | Scalable, uses renewable feedstocks | Strain development, optimization of fermentation conditions |

Novel Applications in Bioconjugation and Bioorthogonal Chemistry

The amino group on the indole ring of 4-Amino-L-tryptophan provides a unique chemical handle for bioconjugation and bioorthogonal chemistry. This functionality allows for the site-specific modification of peptides and proteins, enabling the attachment of various molecular probes, therapeutic agents, and other functionalities. researchgate.net Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. wikipedia.org

Future research is expected to explore the development of novel bioorthogonal reactions that specifically target the 4-amino group of 4-Amino-L-tryptophan. researchgate.net This would allow for the selective labeling of proteins containing this unnatural amino acid in the complex environment of a living cell. Such strategies could involve the development of new biocompatible reagents that react specifically with the 4-amino group under physiological conditions. nih.gov The ability to selectively modify proteins in this manner would have significant implications for the study of protein function, localization, and interactions in living systems. nih.gov

Table 2: Potential Bioorthogonal Reactions for 4-Amino-L-tryptophan

| Reaction Type | Reactive Partner for 4-Amino Group | Key Features |

| Inverse-electron-demand Diels-Alder (IEDDA) | Tetrazine derivatives | Fast reaction kinetics, high specificity |

| Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne derivatives (after conversion of the amino group to an azide) | Copper-free, biocompatible |

| Aldehyde/Ketone Condensation | Aldehyde or ketone-containing probes | Forms a stable imine or oxime linkage |

| Enzyme-mediated Ligation | Specific enzyme substrates | High selectivity and efficiency |

Advances in In Vitro and In Vivo Imaging Probes

The development of fluorescent amino acids as imaging probes offers a powerful tool for studying protein dynamics and localization. nih.gov While the intrinsic fluorescence of natural tryptophan is often used, its photophysical properties can be limiting. pnas.org The introduction of a 4-amino group to the tryptophan scaffold has the potential to modulate its fluorescent properties, leading to the development of novel imaging probes with enhanced brightness, photostability, and environmentally sensitive emission.

Future research will likely focus on the detailed characterization of the photophysical properties of 4-Amino-L-tryptophan and its derivatives. By systematically modifying the structure of 4-Amino-L-tryptophan, it may be possible to fine-tune its fluorescence emission to specific wavelengths, making it suitable for multiplexed imaging applications. rsc.org Furthermore, the incorporation of 4-Amino-L-tryptophan into peptides and proteins could be used to develop biosensors that report on changes in their local environment, such as pH, ion concentration, or protein-protein interactions. nih.gov The development of such probes would provide valuable tools for studying cellular processes in real-time and with high spatial resolution.

Table 3: Desirable Properties of 4-Amino-L-tryptophan-Based Imaging Probes

| Property | Advantage for Imaging | Potential Research Direction |

| High Fluorescence Quantum Yield | Brighter signal, improved sensitivity | Chemical modification to enhance fluorescence |

| Photostability | Longer imaging times, reduced phototoxicity | Introduction of photostabilizing moieties |

| Environmentally Sensitive Emission | Ability to sense local environment (e.g., polarity, pH) | Design of solvatochromic and pH-sensitive derivatives |

| Red-shifted Excitation and Emission | Deeper tissue penetration, reduced autofluorescence | Extension of the indole π-system |

Rational Design of Enzyme Inhibitors and Biosynthetic Precursors

The structural similarity of 4-Amino-L-tryptophan to natural tryptophan makes it a promising candidate for the rational design of enzyme inhibitors. nih.gov Many enzymes involved in tryptophan metabolism are crucial for various physiological and pathological processes. nih.govnih.gov By targeting these enzymes with specifically designed inhibitors, it may be possible to modulate their activity and develop new therapeutic agents. researchgate.net

Future research in this area will likely involve the use of computational modeling and structural biology to design 4-Amino-L-tryptophan-based inhibitors with high affinity and selectivity for their target enzymes. portlandpress.com For example, 4-Amino-L-tryptophan could serve as a scaffold for the development of inhibitors of tryptophan hydroxylase, the rate-limiting enzyme in serotonin (B10506) synthesis. nih.govscience.gov Additionally, 4-Amino-L-tryptophan could be utilized as a biosynthetic precursor for the production of novel natural product analogs. researchgate.net By feeding 4-Amino-L-tryptophan to microorganisms that produce tryptophan-derived natural products, it may be possible to generate new compounds with altered biological activities. wikipedia.org This approach, known as mutasynthesis or precursor-directed biosynthesis, offers a powerful strategy for diversifying the chemical space of natural products.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.